2,3-Dimethyl-1,2-oxazolidin-5-one
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Overview
Description
2,3-Dimethyl-1,2-oxazolidin-5-one is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is widely used in organic synthesis due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,2-oxazolidin-5-one typically involves the reaction of 2-amino-2-methyl-1-propanol with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid produced during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,2-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dimethyl-1,2-oxazolidin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,2-oxazolidin-5-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex . This unique mechanism makes it effective against drug-resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A more recent oxazolidinone with enhanced activity and reduced side effects.
Cytoxazone: Known for its use in asymmetric synthesis.
Uniqueness
2,3-Dimethyl-1,2-oxazolidin-5-one stands out due to its specific structural features that allow for versatile chemical modifications. Its ability to act as a chiral auxiliary and its potential antibacterial properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62230-15-3 |
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Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2,3-dimethyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C5H9NO2/c1-4-3-5(7)8-6(4)2/h4H,3H2,1-2H3 |
InChI Key |
AWISMWJBPZUFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)ON1C |
Origin of Product |
United States |
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